molecular formula C17H15NO2 B8297911 2-[3-(Methyloxy)phenyl]-3-oxo-4-phenylbutanenitrile

2-[3-(Methyloxy)phenyl]-3-oxo-4-phenylbutanenitrile

Cat. No.: B8297911
M. Wt: 265.31 g/mol
InChI Key: SXNZITGFPAKTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Methyloxy)phenyl]-3-oxo-4-phenylbutanenitrile is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-oxo-4-phenylbutanenitrile

InChI

InChI=1S/C17H15NO2/c1-20-15-9-5-8-14(11-15)16(12-18)17(19)10-13-6-3-2-4-7-13/h2-9,11,16H,10H2,1H3

InChI Key

SXNZITGFPAKTRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of [3-(methyloxy)phenyl]acetonitrile (2.0 g, 14 mmol) and ethyl phenylacetate (2.8 g, 17 mmol) in ethanol (4 mL) was added a sodium ethoxide solution (21%, 10.2 mL, 27 mmol), and the resulting mixture was heated at reflux for 18 hours. After cooling to room temperature, it was poured into a mixture of ice-water (50 mL). This aqueous mixture was washed with dichloromethane (3×20 mL) then acidified to pH 1. The acidified mixture was extracted with ethyl acetate (3×30 mL). The combined extract was washed with aqueous sodium bicarbonate solution, brine, dried over sodium sulfate, filtered and concentrated to give 2-[3-(methyloxy)phenyl]-3-oxo-4-phenylbutanenitrile as a brown oil (0.8 g, 3.4 mmol, 38% yield), MS (EI) for C17H15NO2: 266 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.